molecular formula C₂₈H₄₀Cl₂N₂O₄ B1663495 Cephaeline dihydrochloride CAS No. 5853-29-2

Cephaeline dihydrochloride

Cat. No. B1663495
CAS RN: 5853-29-2
M. Wt: 539.5 g/mol
InChI Key: YAOHSWWVTZSRQM-JBKGYMEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephaeline dihydrochloride is a phenolic alkaloid found in Indian Ipecac roots . It has a molecular weight of 539.53 and its empirical formula is C28H38N2O4 · 2HCl . It is also known as (−)-Cephaeline dihydrochloride and NSC 32944 .


Molecular Structure Analysis

The molecular structure of Cephaeline dihydrochloride is represented by the formula C28H38N2O4 · 2HCl . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Cephaeline dihydrochloride is a selective inhibitor of CYP2D6, an enzyme involved in drug metabolism . It has an IC50 value of 121 μM, indicating its potency in inhibiting this enzyme .


Physical And Chemical Properties Analysis

Cephaeline dihydrochloride is a solid substance that is white to off-white in color . It is soluble in DMSO and water, with solubility values of 250 mg/mL and 125 mg/mL respectively . It is also soluble in methanol, ethanol, acetone, and chloroform, but less soluble in ether and petroleum ether .

Scientific Research Applications

Expectorant Action

Cephaeline, as a component of ipecacuanha, has been identified to possess expectorant properties. A study showed that the administration of cephaeline, along with emetine and 2‐dehydroemetine, to animals resulted in an augmented output of respiratory tract fluid, contributing to its expectorant action. This effect was noted to be similar across all three alkaloids, suggesting cephaeline's role in the expectorant action of ipecacuanha (Boyd & Knight, 1964).

Anticancer Properties

Recent research has evaluated the potential of cephaeline as a therapeutic strategy in managing mucoepidermoid carcinomas of the salivary glands. This study found that cephaeline administration resulted in reduced viability of cancer cells, inhibited tumor growth, cellular migration, and disrupted the formation of tumorspheres. These findings highlight cephaeline's anticancer properties in various mucoepidermoid carcinoma cell lines (da Silva et al., 2021).

Protein Synthesis Effects

Cephaeline has been observed to affect hepatic protein synthesis. Studies on rats indicated that administration of cephaeline stimulated the incorporation of amino acids into proteins in vitro using liver microsomal fractions. However, when added directly to the system in vitro, cephaeline could inhibit amino acid incorporation, demonstrating its impact on protein synthesis processes (Jondorf et al., 1969).

Antiviral Applications

A study on emetine, a compound structurally related to cephaeline, showed efficacy against Zika and Ebola virus infections. It revealed that cephaeline, a desmethyl analog of emetine, exhibits similar efficacy against both Zika and Ebola virus infections. This suggests potential antiviral applications for cephaeline (Yang et al., 2018).

Histone Acetylation and Cancer Stem Cell Inhibition

Cephaeline's role in inducing histone acetylation and its inhibitory effect on cancer stem cells was highlighted in a study on mucoepidermoid carcinoma. The administration of cephaeline led to chromatin histone acetylation and disruption of tumorsphere formation, suggesting its potential in cancer treatment and stem cell research (da Silva et al., 2021).

General Health Benefits

A comprehensive review on the health benefits of ipecac and cephaeline discussed their pharmacological activities in gastrointestinal disorders, cardiovascular system, and against various viruses and parasites. This review also covered analytical techniques for detecting and separating cephaeline, underscoring its broad therapeutic potential (Pate & Pate, 2020).

Safety And Hazards

Cephaeline dihydrochloride is classified as Acute Tox. 3 Oral according to the safety data sheet . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . In case of inhalation, it is recommended to move the victim into fresh air .

properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-JBKGYMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline dihydrochloride

CAS RN

5853-29-2
Record name Cephaeline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephaeline dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cephaeline dihydrochloride
Reactant of Route 3
Cephaeline dihydrochloride
Reactant of Route 4
Cephaeline dihydrochloride
Reactant of Route 5
Cephaeline dihydrochloride
Reactant of Route 6
Cephaeline dihydrochloride

Citations

For This Compound
33
Citations
T Asano, J Watanabe, C Sadakane, K Ishihara… - European journal of …, 2002 - Springer
… Cephaeline dihydrochloride was administered to 110 rats undergoing bile duct cannulation at a dose of 10mg/kg in order to isolate and purify biliary cephaeline metabolites. Bile …
Number of citations: 8 link.springer.com
GT Tan, JM Pezzuto, AD Kinghorn… - Journal of natural …, 1991 - ACS Publications
… While emetine hydrochloride, cephaeline dihydrochloride, and psychotrine free base were not active in inhibiting the HIV-1 RT (ca. 20% inhibition at 200 µg/ml), 0methyl-psychotrine …
Number of citations: 499 pubs.acs.org
R Murai, Y Yoshida, T Muraguchi, E Nishimoto… - Oncotarget, 2010 - ncbi.nlm.nih.gov
The membrane-anchored matrix metalloproteinase-regulator RECK is often down-regulated in various types of cancers; the levels of residual RECK in resected tumors often correlate …
Number of citations: 44 www.ncbi.nlm.nih.gov
M Hasegawa, T Sasaki, K Sadakane, M Tabuchi… - Japanese journal of …, 2002 - Elsevier
Ipecac syrup, prepared from a galentical ipecac, contains the nauseant alkaloids cephaeline and emetine. The involvement of receptors and serotonin- and dopamine-metabolizing …
Number of citations: 25 www.sciencedirect.com
M Alvarez, K Paull, A Monks, C Hose… - The Journal of …, 1995 - Am Soc Clin Investig
Identifying new chemotherapeutic agents and characterizing mechanisms of resistance may improve cancer treatment. The Anticancer Drug Screen of the National Cancer Institute uses …
Number of citations: 271 www.jci.org
WR Jondorf, BJ Abbott, NH Greenberg, JAR Mead - Chemotherapy, 1971 - karger.com
… (-)-Emetine dihydrochloride, NSC 33,669, (-)-cephaeline dihydrochloride NSC 32,944 and methotrexate, NSC 740, were obtained from the Cancer Chemotherapy National Service …
Number of citations: 40 karger.com
S Zhang, Z Gong, PO Oladimeji, DG Currier… - … Hematology & Oncology, 2019 - Springer
Background Medulloblastoma is the most frequently occurring malignant brain tumor in children. Current treatment strategies for medulloblastoma include aggressive surgery, cranio-…
Number of citations: 18 link.springer.com
WR Jondorf, JD Drassner, RK Johnson… - Archives of Biochemistry …, 1969 - Elsevier
The intraperitoneal administration of emetine, 2,3-dehydroemetine, or cephaeline to rats has a stimulating effect on the labeled l-amino acid incorporation into protein in an incubation …
Number of citations: 25 www.sciencedirect.com
N Higashi, N Sasaki, N Komatsu, T Taka… - 2nd Congress of …, 2011 - Citeseer
… Other drugs identified by the screen as potentially immunosuppressive compounds were antiamebic and antidiarrhoeic Cephaeline dihydrochloride heptahydrate and Emetine …
Number of citations: 2 citeseerx.ist.psu.edu
LD Jasenosky, G Neumann… - Antimicrobial agents and …, 2010 - Am Soc Microbiol
We describe an Ebolavirus minigenome-based system that is suitable for high-throughput screening of compounds able to impair Ebolavirus virus replication and/or transcription. The …
Number of citations: 51 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.